

An In-depth Technical Guide to the Strobilurin Class of Fungicides

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Compound of Interest

Compound Name: *Pyriminostrobin*

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Abstract: Strobilurin fungicides, also known as Quinone outside Inhibitors (QoIs), represent a major class of agricultural fungicides pivotal in modern crop protection.[1] Derived from natural compounds produced by fungi such as *Strobilurus tenacellus*, these synthetic analogs possess a broad spectrum of activity against pathogens from all major fungal classes.[2][3][4] Their specific mode of action, the inhibition of mitochondrial respiration, while highly effective, also predisposes them to a high risk of resistance development in target pathogens.[5][6] This guide provides a comprehensive technical overview of the strobilurin class, detailing their mechanism of action, chemical diversity, spectrum of activity, and the physiological effects they exert on plants. It further explores the molecular basis of fungicide resistance and outlines key experimental protocols for their study, intended for researchers, scientists, and professionals in drug development.

History and Discovery

The discovery of strobilurin fungicides is a prime example of natural product chemistry inspiring synthetic agrochemical development. In 1977, the first natural strobilurin compound, Strobilurin A, was isolated from the mycelium of the wood-rotting mushroom *Strobilurus tenacellus*. [2][7] This fungus utilizes the compound to suppress other competing fungi.[3] Researchers identified the (E)- β -methoxyacrylate group as the core toxophore responsible for this antifungal activity. [8]

However, natural strobilurins were not suitable for agricultural use due to their instability under UV light.[3] This led to extensive research by agrochemical companies to synthesize more

stable and efficacious analogs. The first commercial synthetic strobilurin, azoxystrobin, was introduced in 1996, followed by other key active ingredients like kresoxim-methyl and pyraclostrobin.[1][7][8] These synthetic derivatives offered improved photostability and a broader spectrum of activity, leading to their rapid adoption and significant share of the global fungicide market.[1][2]

Chemical Structure and Properties

The defining chemical feature of all strobilurin fungicides is the presence of the (E)- β -methoxyacrylate pharmacophore, which is essential for their biological activity.[8] While this core structure is conserved, the various commercialized strobilurins differ in the composition of their side chains and arene bridges. These structural modifications influence their biokinetic properties, such as absorption, translocation within the plant, and stability, which in turn affect their spectrum of activity and systemic properties.[9] For example, some strobilurins like trifloxystrobin have a high affinity for the waxy cuticle and exhibit translaminar movement (movement from one side of a leaf to the other), while others are more systemic.[6][10]

Below is a logical diagram illustrating the development pathway from natural products to diverse synthetic analogs.

Caption: Development pipeline from natural strobilurin to commercial fungicides.

Table 1: Key Commercial Strobilurin Fungicides

Active Ingredient	Chemical Class	Key Properties
Azoxystrobin	Methoxyacrylate	Broad-spectrum, systemic with xylem mobility.[3][4]
Kresoxim-methyl	Methoxyiminoacetate	Quasi-systemic with translaminar activity, vapor phase movement.[6][7]
Pyraclostrobin	Methoxycarbamate	Locally systemic, translaminar activity, strong physiological effects.[3][11]
Trifloxystrobin	Methoxyiminoacetate	Mesostemic (strong affinity for waxy cuticle), translaminar, vapor phase.[3][10]
Picoxystrobin	Methoxyacrylate	Systemic with xylem mobility and vapor action.[1]

| Fluoxastrobin | Dihydro-dioxazine | Systemic with xylem mobility.[1] |

Mechanism of Action

Strobilurins have a highly specific, single-site mode of action.[2][3] They are classified as Quinone outside Inhibitors (QoIs) because they bind to the quinol oxidation (Qo) site of the cytochrome bc1 complex (also known as Complex III) within the inner mitochondrial membrane of fungi.[6][7][8] This binding action blocks the electron transfer between cytochrome b and cytochrome c1.[8][12]

The disruption of the electron transport chain halts the production of adenosine triphosphate (ATP), the primary energy currency of the cell.[2][8] This cessation of energy production effectively stops fungal growth, and most critically, inhibits spore germination, making strobilurins excellent preventative fungicides.[3][10]

Caption: Strobilurins block the Qo site of Complex III, halting electron transport.

Spectrum of Activity and Efficacy

Strobilurins are renowned for their exceptionally broad spectrum of activity, controlling fungal diseases caused by pathogens in all four major classes: Ascomycetes, Basidiomycetes, Deuteromycetes, and Oomycetes.[2][4] They are used to manage a wide array of diseases, including powdery mildews, downy mildews, rusts, leaf spots, and fruit rots, across a diverse range of crops such as cereals, fruits, vegetables, and turfgrass.[2][6]

Their primary strength lies in preventative disease control, as they are highly effective at inhibiting spore germination.[3] While they possess some curative activity, it is generally limited.[10] The efficacy can vary between different strobilurin compounds and target pathogens.

Table 2: Efficacy of Strobilurin-Based Fungicides Against Soybean Rust (*Phakopsora pachyrhizi*)

Fungicide Class/Combination	Avg. Disease Reduction (%)	Avg. Yield Increase (%)
Strobilurin (alone)	52.1%	38.2%
Triazole (alone)	61.3%	46.5%
Strobilurin + Triazole	66.4%	51.7%

Data synthesized from a quantitative review of fungicide trials in Brazil. On average, fungicide treatments reduced disease by 58.7% and increased yield by 43.9%.[13][14] Combinations of strobilurins with triazoles generally improved disease control and yield protection compared to either class used alone.[13]

Physiological Effects on Plants

Beyond their fungicidal action, strobilurins can induce significant physiological changes in plants, often referred to as the "greening effect".[15][16] These effects can contribute to increased yield and improved crop quality even in the absence of significant disease pressure.

Key physiological effects include:

- **Delayed Senescence:** Strobilurins can inhibit ethylene biosynthesis, a key hormone in the leaf aging process. This delays the breakdown of chlorophyll, keeping leaves

photosynthetically active for a longer period.[15][16][17]

- **Increased Nitrogen Assimilation:** Treatment with strobilurins has been shown to increase the activity of nitrate reductase, a key enzyme in the nitrogen assimilation pathway. This can lead to more efficient use of nitrogen and increased biomass.[2][16]
- **Enhanced Stress Tolerance:** Strobilurins can improve a plant's ability to cope with abiotic stresses like drought and heat. This is partly achieved by influencing hormone levels, such as increasing abscisic acid (ABA), which helps regulate stomatal opening and reduce water loss.[15][16]
- **Modified Carbon Metabolism:** By temporarily reducing the rate of mitochondrial respiration in the plant, strobilurins can decrease carbon dioxide loss, leading to a more favorable carbon balance and more energy available for growth.[15]

Fungicide Resistance

The single-site mode of action of strobilurins makes them highly prone to the development of resistance in fungal populations.[3][6] Resistance can develop rapidly and often results in a complete loss of disease control that cannot be overcome by increasing the fungicide application rate.[3]

Mechanisms of Resistance

The primary mechanism of resistance to strobilurin fungicides is a target-site modification resulting from point mutations in the mitochondrial cytochrome b gene (CYTB).[11][18] These mutations alter the amino acid sequence of the protein, reducing the binding affinity of the fungicide to the Qo site.

Table 3: Key Mutations in the Cytochrome b Gene Conferring Strobilurin Resistance

Mutation	Amino Acid Change	Pathogen Examples	Resistance Level
G143A	Glycine → Alanine	Pyricularia grisea, Erysiphe graminis, Plasmopara viticola, Mycosphaerella fijiensis[18][19][20]	High to complete
F129L	Phenylalanine → Leucine	Pyricularia grisea, Alternaria solani, Pythium aphanidermatum[18] [21][22]	Moderate to high

| G137R | Glycine → Arginine | Saccharomyces cerevisiae (lab mutant)[23][24] | High |

Because all strobilurins share the same target site, there is strong cross-resistance among them.[6][25] A fungal strain resistant to one strobilurin is typically resistant to all others in the class, even those it has never been exposed to.[6]

Resistance Management

To delay the development of resistance, strict management strategies are essential. The Fungicide Resistance Action Committee (FRAC) provides guidelines that include:

- Limiting the number of applications per season.
- Alternating or mixing strobilurins with fungicides that have a different mode of action.[3]
- Using strobilurins in a preventative rather than curative manner.
- Adhering to labeled application rates.

Key Experimental Protocols

Protocol: Fungicide Sensitivity Assay (EC₅₀ Determination)

This protocol determines the concentration of a fungicide required to inhibit 50% of mycelial growth (EC₅₀), a key metric for assessing sensitivity or resistance.

1. Media Preparation:

- Prepare a suitable agar medium (e.g., Potato Dextrose Agar - PDA) according to the manufacturer's instructions and autoclave.[\[26\]](#)
- Cool the medium in a water bath to 50-55°C.

2. Fungicide Stock and Dilutions:

- Prepare a high-concentration stock solution of the strobilurin fungicide in a suitable solvent (e.g., acetone or DMSO).
- Calculate the volumes needed to create a serial dilution series (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL) in the molten agar. The final solvent concentration should be consistent across all plates (and typically <1%) to avoid inhibitory effects.

3. Plate Preparation:

- Add the calculated amount of fungicide dilution to sterile petri dishes.
- Pour the molten agar into the dishes, swirl gently to mix, and allow to solidify. Prepare replicate plates for each concentration.

4. Inoculation:

- From the margin of an actively growing fungal culture, take a mycelial plug of a standardized size (e.g., 5 mm diameter) using a cork borer.
- Place one plug, mycelium-side down, in the center of each fungicide-amended plate.

5. Incubation and Measurement:

- Incubate the plates in the dark at the optimal temperature for the test fungus.
- After a set period (when the control plate shows significant but not complete growth), measure two perpendicular diameters of the fungal colony on each plate.
- Calculate the average diameter and subtract the diameter of the initial plug.

6. Data Analysis:

- Calculate the percentage of mycelial growth inhibition for each concentration relative to the solvent-only control.
- Plot the percent inhibition against the log-transformed fungicide concentration.
- Use probit or logistic regression analysis to calculate the EC₅₀ value.

Protocol: Molecular Detection of Cytochrome b Resistance Mutations

This protocol outlines the workflow for identifying point mutations in the CYTB gene associated with resistance.

Caption: Experimental workflow for molecular identification of resistance mutations.

1. Fungal Isolate and DNA Extraction:

- Obtain a pure culture of the fungal isolate to be tested.
- Extract total genomic DNA using a commercial fungal DNA extraction kit or a standard protocol like the CTAB method. Assess DNA quality and concentration using a spectrophotometer.

2. PCR Amplification:

- Design or obtain primers that flank the regions of the CYTB gene known to harbor resistance mutations (e.g., codons 129 and 143).[\[18\]](#)
- Set up a standard PCR reaction containing the extracted DNA, primers, dNTPs, PCR buffer, and a Taq polymerase.
- Run the PCR using an appropriate thermal cycling program with annealing temperatures optimized for the specific primers.

3. Verification and Sequencing:

- Run the PCR product on an agarose gel to verify that a DNA fragment of the expected size has been amplified.
- Purify the PCR product to remove primers and unincorporated dNTPs.
- Send the purified product for Sanger sequencing using the same forward and/or reverse primers used for amplification.

4. Sequence Analysis:

- Align the obtained sequence data with a known wild-type (sensitive) reference sequence for the same fungal species.
- Examine the alignment at key codon positions (129, 137, 143) to identify any single nucleotide polymorphisms (SNPs) that result in an amino acid substitution associated with resistance.

Conclusion

The strobilurin class of fungicides has had a profound impact on global agriculture, offering broad-spectrum, preventative control of many devastating plant diseases. Their unique mode of action, coupled with beneficial physiological effects on the host plant, has made them invaluable tools for crop management. However, their site-specific nature presents a significant and ongoing challenge in the form of fungicide resistance. A thorough understanding of their biochemistry, the molecular basis of resistance, and diligent adherence to resistance management strategies are paramount for preserving the efficacy of this critical fungicide class for the future. Continued research into novel derivatives, resistance mechanisms, and integrated disease management strategies will be essential for their sustainable use.

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